molecular formula C20H26N6O3 B12244440 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine

4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine

Cat. No.: B12244440
M. Wt: 398.5 g/mol
InChI Key: OEOUDUVEMWGTQS-UHFFFAOYSA-N
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Description

4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the pyrazole and piperidine moieties. Common reagents used in these steps include various halides, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine is unique due to its combination of multiple heterocyclic structures, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C20H26N6O3

Molecular Weight

398.5 g/mol

IUPAC Name

[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone

InChI

InChI=1S/C20H26N6O3/c1-13-14(2)26-17(21-13)5-6-18(22-26)29-12-15-7-9-25(10-8-15)20(27)16-11-24(3)23-19(16)28-4/h5-6,11,15H,7-10,12H2,1-4H3

InChI Key

OEOUDUVEMWGTQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CN(N=C4OC)C)C

Origin of Product

United States

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